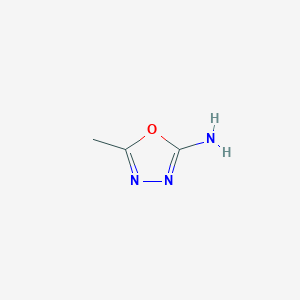

5-Methyl-1,3,4-oxadiazol-2-amine

描述

Significance of 1,3,4-Oxadiazole (B1194373) Scaffolds in Modern Chemistry and Life Sciences Research

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. nih.gov This structural motif is of paramount importance in modern chemistry, particularly in the development of new pharmaceuticals and functional materials. oaji.netmdpi.com The significance of the 1,3,4-oxadiazole scaffold stems from several key properties:

Broad-Spectrum Biological Activity: Derivatives of 1,3,4-oxadiazole have demonstrated a wide array of pharmacological effects. oaji.netmdpi.comjchemrev.com These include antimicrobial, anti-inflammatory, analgesic, anticonvulsant, anticancer, antiviral, and antihypertensive activities. nih.govrroij.com The presence of this scaffold is a feature of clinically used drugs such as the antiretroviral Raltegravir and the anticancer agent Zibotentan. nih.gov

Bioisosterism: The 1,3,4-oxadiazole ring is considered a bioisostere of amide and ester functional groups. nih.govnih.gov This means it can be used to replace these groups in a molecule without significantly altering its biological activity, often leading to improved pharmacokinetic properties like increased stability and bioavailability. mdpi.comresearchgate.net

Physicochemical Properties: The 1,3,4-oxadiazole moiety can enhance a molecule's lipophilicity, which influences its ability to cross cell membranes. researchgate.net The ring is also relatively resistant to metabolic degradation, contributing to a longer duration of action. nih.gov

Coordination Chemistry and Materials Science: Beyond its medicinal applications, the 1,3,4-oxadiazole scaffold is utilized in materials science. oaji.net Its electron-transporting properties have led to its incorporation into organic light-emitting diodes (OLEDs) and other electronic materials. mdpi.comnih.gov The nitrogen and oxygen atoms can also act as donor sites for metal coordination, leading to the formation of novel complexes with interesting properties. nih.gov

Historical Perspective on 1,3,4-Oxadiazol-2-amine (B1211921) Derivatives in Research

The exploration of 1,3,4-oxadiazole derivatives dates back to the mid-20th century. Ainsworth is credited with the first synthesis of the parent 1,3,4-oxadiazole ring in 1965 through the thermolysis of ethylformate and hydrazine. researchgate.net Early research primarily focused on the synthesis and characterization of these novel heterocyclic compounds.

Over the decades, the focus shifted towards exploring their biological potential. The discovery of the diverse pharmacological activities of 1,3,4-oxadiazole derivatives in the latter half of the 20th century spurred a significant increase in research efforts. xisdxjxsu.asia Synthetic chemists developed numerous methods for the preparation of 2,5-disubstituted 1,3,4-oxadiazoles, which became a privileged scaffold in medicinal chemistry. nih.gov

The synthesis of 2-amino-1,3,4-oxadiazoles, a key subclass to which 5-Methyl-1,3,4-oxadiazol-2-amine belongs, has been a subject of continuous development. nih.gov Early methods often involved the cyclization of semicarbazones or the reaction of acylhydrazides with cyanogen (B1215507) bromide. nih.govresearchgate.net More recent advancements have introduced more efficient and environmentally friendly synthetic routes. researchgate.net

Research Landscape and Emerging Trends for this compound and its Analogues

The current research landscape for this compound and its analogues is vibrant and multifaceted. Researchers are actively exploring its potential in various fields, with several key trends emerging:

Drug Discovery and Development: A significant portion of the research focuses on synthesizing novel derivatives of this compound and evaluating their biological activities. The primary areas of investigation include:

Anticancer Agents: Many studies are dedicated to developing 1,3,4-oxadiazole-based compounds as potential anticancer drugs, targeting various mechanisms of action. xisdxjxsu.asianih.govacs.org

Antimicrobial Agents: The search for new antibiotics and antifungals continues to be a priority, with 1,3,4-oxadiazole derivatives showing promise in this area. nih.gov

Enzyme Inhibition: Researchers are designing and synthesizing derivatives that can act as specific inhibitors of enzymes implicated in various diseases. nih.gov For instance, some analogues have been investigated as cholinesterase inhibitors for potential use in treating Alzheimer's disease. nih.gov

Advanced Materials: The unique electronic properties of the 1,3,4-oxadiazole ring continue to be exploited in the development of new materials. mdpi.com Research is ongoing to incorporate this compound and its derivatives into polymers and organic electronic devices.

Computational Studies: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly being used to predict the biological activity of new derivatives and to understand their interactions with biological targets. nih.gov This computational approach helps to rationalize experimental findings and guide the design of more potent compounds.

Green Synthesis: There is a growing trend towards the development of more sustainable and environmentally friendly methods for the synthesis of 1,3,4-oxadiazole derivatives, including the use of microwave irradiation and greener solvents. jchemrev.com

The continued exploration of this compound and its analogues holds significant promise for the discovery of new therapeutic agents and advanced materials.

Structure

2D Structure

属性

IUPAC Name |

5-methyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c1-2-5-6-3(4)7-2/h1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXWYVCQCNFIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366146 | |

| Record name | 5-methyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52838-39-8 | |

| Record name | 5-methyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-methyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methyl 1,3,4 Oxadiazol 2 Amine and Its Derivatives

Classical Synthetic Routes to 1,3,4-Oxadiazol-2-amines

Traditional methods for synthesizing the 2-amino-1,3,4-oxadiazole core often rely on multi-step procedures involving cyclization, condensation, and dehydration reactions from readily available starting materials.

Carboxylic acid hydrazides are common precursors for the synthesis of 1,3,4-oxadiazoles. rsc.org For the synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine, the key starting material is acethydrazide. The general strategy involves reacting the hydrazide with a reagent that provides the remaining carbon and nitrogen atoms of the heterocyclic ring, followed by cyclization.

One prominent method involves the reaction of acylhydrazides with cyanogen (B1215507) halides, which directly yields the 2-amino-1,3,4-oxadiazole structure. google.com Another approach is the reaction of hydrazides with isothiocyanates to form acylthiosemicarbazide intermediates, which can then undergo desulfurative cyclization to yield the desired oxadiazole. acs.orgnih.gov Additionally, a novel strategy involves the direct annulation of hydrazides with methyl ketones, which proceeds through an oxidative cleavage of C-C bonds, followed by cyclization and deacylation to form 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org

A direct and widely used method for the preparation of 2-amino-5-substituted-1,3,4-oxadiazoles is the reaction of a carboxylic acid hydrazide with a cyanogen halide, particularly cyanogen bromide (BrCN). google.comwikipedia.org This method is highly effective for producing this compound from acethydrazide.

The reaction is typically conducted by mixing the acid hydrazide and cyanogen bromide in a mutual solvent, such as an alcohol like methanol. google.com The reaction proceeds on a mole-for-mole basis, though a slight excess of cyanogen bromide is often used to ensure the complete conversion of the hydrazide. google.com The presence of a base, such as potassium bicarbonate, can be beneficial for neutralizing the hydrogen bromide that evolves during the reaction, which could otherwise react with the starting hydrazide. mdpi.com

Table 1: Synthesis of 2-Amino-5-methyl-1,3,4-oxadiazole via Cyanogen Bromide

| Starting Material | Reagent | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|

| Acethydrazide | Cyanogen Bromide | Methanol | Reaction in solution, followed by workup with aqueous NaOH | 2-amino-5-methyl-1,3,4-oxadiazole | google.com |

Semicarbazide and its derivatives, such as thiosemicarbazides and semicarbazones, are versatile starting points for constructing the 2-amino-1,3,4-oxadiazole ring. These methods typically involve an oxidative cyclization step.

From Acylthiosemicarbazides: Acylthiosemicarbazides, prepared from the reaction of acylhydrazides with isothiocyanates, can undergo cyclodesulfurization. nih.gov Various reagents have been employed to facilitate this transformation, including iodine in the presence of a base, p-toluenesulfonyl chloride, and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl). organic-chemistry.orgorganic-chemistry.orgjchemrev.com The choice of reagent can influence the regioselectivity of the cyclization, leading to either oxadiazoles (B1248032) or thiadiazoles. organic-chemistry.org

From Semicarbazones: Semicarbazones, formed by the condensation of an aldehyde with semicarbazide, can be converted to 2-amino-1,3,4-oxadiazoles through oxidative cyclization. sciensage.infonih.gov A transition-metal-free, one-pot procedure involves the condensation of aldehydes with semicarbazide, followed by an iodine-mediated oxidative C-O bond formation. organic-chemistry.orgacs.orgnih.gov Other oxidizing agents like ceric ammonium (B1175870) nitrate have also been successfully used for this cyclization, sometimes under solvent-free conditions. asianpubs.org Evidence also exists for the conversion of thiosemicarbazones to 1,3,4-oxadiazole (B1194373) derivatives through oxidative desulfurization. nih.govresearchgate.net

Table 2: Oxidative Cyclization of Semicarbazide Derivatives

| Precursor Type | Key Reagents | Reaction Type | Product | Ref |

|---|---|---|---|---|

| Semicarbazone | I₂, K₂CO₃ | Oxidative C-O bond formation | 2-Amino-5-aryl-1,3,4-oxadiazole | organic-chemistry.orgacs.orgnih.gov |

| Semicarbazone | Ceric Ammonium Nitrate | Oxidative cyclization | 2-Imino-1,3,4-oxadiazoline | asianpubs.org |

| Acylthiosemicarbazide | p-Toluenesulfonyl chloride, Triethylamine | Cyclization | N-Alkyl/aryl-5-aryl-1,3,4-oxadiazol-2-amine | nih.gov |

Cyclodehydration is a fundamental method for synthesizing the 1,3,4-oxadiazole core, characterized by the intramolecular elimination of a water molecule to form the heterocyclic ring. otterbein.edu The most common application of this technique is the conversion of 1,2-diacylhydrazines into 2,5-disubstituted 1,3,4-oxadiazoles. nih.govotterbein.edu

This transformation requires a dehydrating agent to promote the ring closure. A wide array of reagents have been utilized for this purpose, including:

Thionyl chloride (SOCl₂)

Phosphorus oxychloride (POCl₃)

Triflic anhydride

Polyphosphoric acid (PPA) mdpi.com

Triphenylphosphine in combination with tetrahalomethanes openmedicinalchemistryjournal.com

Diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E) rsc.orgnih.gov

While this method is predominantly used for 2,5-dialkyl or 2,5-diaryl substituted oxadiazoles, the underlying principle of dehydration is also applicable to the cyclization of acylsemicarbazides to form 2-amino-1,3,4-oxadiazoles, although this often requires more stringent conditions. nih.gov

Modern and Green Chemistry Approaches in this compound Synthesis

In response to the growing need for sustainable chemical processes, modern synthetic methodologies focus on reducing waste, minimizing energy consumption, and avoiding hazardous reagents.

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a valuable green chemistry tool. Ultrasound irradiation can enhance reaction rates and yields by generating, growing, and imploding cavitation bubbles, which create localized high-pressure and high-temperature conditions.

An efficient, ultrasound-assisted procedure has been developed for the synthesis of 5-substituted 1,3,4-oxadiazol-2-amines, including the 5-methyl derivative. mdpi.comsemanticscholar.org This method involves the reaction of hydrazides with cyanogen bromide in ethanol with potassium bicarbonate as a base. researchgate.net The use of ultrasound significantly accelerates the reaction, leading to high yields (81–93%) in a much shorter time frame compared to conventional heating methods. semanticscholar.orgresearchgate.net This approach offers the advantages of operational simplicity, reduced energy consumption, and high efficiency. semanticscholar.org Ultrasound has also been successfully applied to the synthesis of related 1,3,4-oxadiazole-2-thiols from hydrazides and carbon disulfide, often under low-solvent or solvent-free conditions. researchgate.netdntb.gov.uanih.gov

Table 3: Ultrasound-Assisted Synthesis of 5-Substituted-1,3,4-oxadiazol-2-amines researchgate.net

| Hydrazide | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| Acethydrazide | KHCO₃ | Ethanol | 50 °C, Ultrasound | 85 |

| Benzohydrazide | KHCO₃ | Ethanol | 50 °C, Ultrasound | 93 |

| 4-Nitrobenzohydrazide | KHCO₃ | Ethanol | 50 °C, Ultrasound | 90 |

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times, increasing yields, and enhancing product purity in the synthesis of heterocyclic compounds, including 1,3,4-oxadiazole derivatives. science.govnih.gov This technique utilizes microwave energy to rapidly heat the reaction mixture, often leading to more efficient chemical transformations compared to conventional heating methods. nih.govjyoungpharm.org

The application of microwave irradiation is particularly beneficial in the cyclization step of 1,3,4-oxadiazole ring formation. For instance, the oxidative cyclization of N-acyl hydrazones, a common route to 5-substituted 1,3,4-oxadiazoles, can be significantly expedited under microwave conditions. jchemrev.comjchemrev.com While specific studies focusing exclusively on the microwave-assisted synthesis of this compound are not extensively detailed in the reviewed literature, the general methodologies for analogous 2,5-disubstituted 1,3,4-oxadiazoles are directly applicable. wjarr.com These methods often involve the reaction of a hydrazide with a carboxylic acid or its derivative under microwave irradiation, frequently in the presence of a dehydrating agent or a catalyst. wjarr.com

A representative microwave-assisted approach for a related 2,5-disubstituted 1,3,4-oxadiazole is outlined in the table below. This general procedure can be adapted for the synthesis of derivatives of this compound.

| Reactants | Catalyst/Reagent | Solvent | Conditions | Product Type |

| Hydrazide and Aromatic Aldehyde | DMF (catalytic) | None (solvent-free) | Microwave Irradiation (300W, 3 min) | Schiff Base Intermediate |

| Schiff Base Intermediate | Chloramine-T | Ethanol | Microwave Irradiation (300W, 4 min) | 2,5-disubstituted-1,3,4-oxadiazole |

This tabulated methodology showcases the efficiency of microwave-assisted synthesis, characterized by short reaction times and often improved yields compared to conventional heating methods. nih.gov

Environmentally Benign Protocols

The principles of green chemistry are increasingly influencing the development of synthetic routes for heterocyclic compounds. For the synthesis of this compound and its derivatives, environmentally benign protocols focus on reducing the use of hazardous reagents and solvents, minimizing waste, and improving energy efficiency. nih.govdntb.gov.ua

One notable green approach involves the replacement of hazardous reagents traditionally used in the synthesis of the 1,3,4-oxadiazole ring. For example, the use of toxic and corrosive reagents like phosgene (B1210022) in the synthesis of related 1,3,4-oxadiazol-2(3H)-ones has been circumvented by employing safer alternatives such as triphosgene or di(trichloromethyl) carbonate. google.com This substitution significantly enhances the safety and environmental profile of the synthesis. google.com

Furthermore, the use of eco-friendly reaction media and catalysts is a key aspect of green synthetic strategies. Ultrasound-mediated synthesis represents another environmentally friendly technique that can be applied to the synthesis of oxadiazole derivatives. nih.gov This method utilizes the energy of ultrasonic waves to promote chemical reactions, often leading to shorter reaction times and higher yields with reduced energy consumption. nih.gov

Visible light photoredox catalysis is another emerging green methodology that has been successfully employed for the synthesis of 5-substituted 2-amino-1,3,4-oxadiazoles. jchemrev.com This technique uses a photosensitizer, such as eosin Y, and a mild bromine source under visible light irradiation to achieve oxidative heterocyclization in an efficient and environmentally friendly manner. jchemrev.com

Derivatization Strategies of the this compound Core

The this compound scaffold serves as a versatile building block for the synthesis of a wide array of derivatives. These derivatization strategies are crucial for modulating the physicochemical and biological properties of the core molecule.

N-Substitution of the Amine Moiety

The primary amine group at the 2-position of the oxadiazole ring is a key site for derivatization. N-substitution reactions, such as acylation and alkylation, are commonly employed to introduce various functional groups.

N-Acylation: The reaction of 5-substituted-1,3,4-oxadiazol-2-amines with acid chlorides in the presence of a base like triethylamine leads to the formation of N-acylated derivatives. ekb.eg This approach allows for the introduction of a wide range of acyl groups, thereby modifying the electronic and steric properties of the molecule.

N-Alkylation and N-Arylation: The amino group can also undergo alkylation or arylation. For instance, 5-aryl-1,3,4-oxadiazoles with a long alkyl chain attached to the 2-amino group have been synthesized. nih.gov These reactions typically involve the use of alkyl halides or arylating agents under suitable basic conditions.

A summary of common N-substitution reactions is provided in the table below.

| Reaction Type | Reagents | Product |

| N-Acylation | Acid Chlorides, Triethylamine | N-Acyl-5-methyl-1,3,4-oxadiazol-2-amine |

| Reaction with Isocyanates | Phenyl isocyanate, 3-chlorophenyl isocyanate | N-substituted urea derivatives |

These reactions provide a straightforward means to generate a library of compounds with diverse substituents on the amine nitrogen.

Modifications at the 5-Position of the Oxadiazole Ring

While the user's request focuses on the derivatization of the this compound core, it is important to note that a primary strategy for introducing diversity at the 5-position involves starting with different carboxylic acids or their derivatives during the initial synthesis of the oxadiazole ring. jchemrev.comjchemrev.com Direct modification of the 5-methyl group is less commonly reported. However, the synthesis of analogs with different substituents at the 5-position is a prevalent strategy to explore structure-activity relationships. For example, a recent study detailed the synthesis of a 4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide, a metabolite of a related drug, indicating that oxidation of the methyl group can occur. rrpharmacology.ru

Formation of Schiff Bases and Metal Complexes

The 2-amino group of this compound is readily condensed with various aldehydes and ketones to form Schiff bases (imines). researchgate.netjst.go.jpresearchgate.net These reactions are typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent like ethanol.

Schiff bases derived from 2-amino-1,3,4-oxadiazoles are versatile ligands capable of coordinating with a variety of metal ions to form stable metal complexes. science.govnih.gov The nitrogen atom of the azomethine group and other heteroatoms within the ligand structure can act as donor sites for coordination. nih.gov The synthesis of these metal complexes generally involves the reaction of the Schiff base ligand with a metal salt in an appropriate solvent.

The formation of Schiff bases and their subsequent metal complexes significantly expands the chemical space accessible from the this compound core, leading to compounds with potentially interesting coordination geometries and physicochemical properties.

Incorporation into Hybrid Molecular Structures

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a widely used approach in medicinal chemistry. The this compound moiety can be incorporated into hybrid structures to create novel compounds with potentially enhanced or synergistic activities.

For instance, the 1,3,4-oxadiazole ring has been integrated with other heterocyclic systems such as imidazole (B134444) to create new molecular entities. mdpi.com In one study, a new heterocycle containing both imidazole and 1,3,4-oxadiazole moieties was synthesized and its structure was confirmed by single-crystal X-ray diffraction. mdpi.com Another approach involves linking the oxadiazole core to other bioactive scaffolds, such as penicillin, to generate novel hybrid compounds. rsc.org

These hybrid structures are designed to interact with multiple biological targets or to combine the favorable properties of the individual components into a single molecule.

Reactivity and Chemical Transformations of 5 Methyl 1,3,4 Oxadiazol 2 Amine Analogues

Electrophilic and Nucleophilic Reactions of the Oxadiazole Ring System

The 1,3,4-oxadiazole (B1194373) ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms and an oxygen atom. This inherent electronic nature dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic substitution directly on the carbon atoms of the 1,3,4-oxadiazole ring is generally difficult to achieve due to the low electron density at these positions. The ring is deactivated towards electrophilic attack. However, functionalization can be achieved through metalation followed by quenching with an electrophile. For instance, the use of sterically hindered bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can facilitate regioselective zincation or magnesiation of the 1,3,4-oxadiazole core under mild conditions. acs.org Subsequent treatment with various electrophiles allows for the introduction of substituents onto the ring. acs.org

Nucleophilic attack on the 1,3,4-oxadiazole ring is more common, often targeting the C2 and C5 positions. These reactions can sometimes lead to ring-opening, a common pathway for this heterocyclic system. The outcome of the reaction is highly dependent on the nature of the nucleophile, the substituents on the oxadiazole ring, and the reaction conditions. For example, the reaction of 2-phenyl-1,3,4-oxadiazolin-5-one, a related structure, with amines can result in ring-opened products, with the reactivity correlating to the basicity of the amine. scholarsportal.info

Reactions Involving the Amine Functional Group

The exocyclic amino group at the C2 position of 5-methyl-1,3,4-oxadiazol-2-amine is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Acylation: The amino group readily undergoes acylation with various acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For example, 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine have been acylated using methyl 4-(chlorocarbonyl)benzoate, 3-nitrobenzoyl chloride, and chloroacetyl chloride. researchgate.net

Alkylation: N-alkylation of 2-amino-1,3,4-oxadiazoles can be achieved under various conditions. For instance, a series of N-alkylated-2-amino-1,3,4-oxadiazoles has been synthesized via alkylation under phase transfer conditions. nih.gov

Sulfonylation: The amino group can be sulfonylated to afford sulfonamide derivatives. The synthesis of 2,5-disubstituted sulfonyl amino 1,3,4-oxadiazole derivatives has been reported. nih.gov

Condensation Reactions: The primary amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). A mixture of 2-amino-5-phenyl-1,3,4-thiadiazole (a close analogue) and aromatic substituted aldehydes can be irradiated in a microwave oven to yield the corresponding imines. nih.gov

The following table summarizes various reactions involving the amine functional group of 2-amino-1,3,4-oxadiazole analogues:

| Starting Material | Reagent | Reaction Type | Product | Yield (%) | Reference |

| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | Methyl 4-(chlorocarbonyl)benzoate | Acylation | Methyl 4-((5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate | - | researchgate.net |

| 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine | 3-Nitrobenzoyl chloride | Acylation | N-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide | - | researchgate.net |

| 2-Amino-1,3,4-oxadiazoles | Alkyl halides | Alkylation | N-alkylated-2-amino-1,3,4-oxadiazoles | - | nih.gov |

| 2-Amino-5-phenyl-1,3,4-thiadiazole | Aromatic substituted aldehydes | Condensation | 2-(Arylideneamino)-5-phenyl-1,3,4-thiadiazoles | 70-78 | nih.gov |

Ring-Opening and Rearrangement Pathways

Under certain conditions, the 1,3,4-oxadiazole ring can undergo cleavage. Nucleophilic attack is a common trigger for such ring-opening reactions. For instance, studies on 1,3,4-oxadiazol-2-ones and their thione analogues have shown that these rings can be opened by various nucleophiles, including amines. scholarsportal.infoacs.org The reaction of 2-phenyl-1,3,4-oxadiazolin-5-one with amines can lead to the formation of 1,5-dibenzoylcarbohydrazide, indicating the cleavage of the heterocyclic ring. scholarsportal.info The propensity for ring-opening is influenced by the substituents on the ring and the strength of the attacking nucleophile. scholarsportal.info

While specific examples of rearrangements involving this compound are not extensively documented in the reviewed literature, rearrangements are known to occur in related oxadiazole isomers, such as the thermal and photochemical rearrangements of 1,2,4-oxadiazoles. youtube.com These rearrangements often lead to the formation of other heterocyclic systems.

Selective Functionalization and Post-Synthetic Modification

The ability to selectively functionalize different parts of the this compound scaffold is crucial for the development of new derivatives with tailored properties.

Selective Metalation: As mentioned in section 3.1, regioselective metalation of the 1,3,4-oxadiazole ring using hindered metal-amide bases provides a powerful tool for introducing a variety of electrophiles at specific positions on the ring. acs.org This method allows for the synthesis of functionalized heterocycles that might be difficult to access through other synthetic routes.

Post-Synthetic Modification of the Amino Group: The exocyclic amino group serves as a versatile handle for post-synthetic modifications. Following the initial synthesis of the 2-amino-1,3,4-oxadiazole core, the amino group can be further derivatized through reactions such as acylation, alkylation, and sulfonylation, as detailed in section 3.2. researchgate.netnih.govnih.gov For example, the acylation of the amino group of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine with chloroacetyl chloride yields an intermediate that can be further cyclized with ammonium (B1175870) thiocyanate (B1210189) to form a thiazolidinone ring. researchgate.net This highlights how post-synthetic modification can be used to build more complex heterocyclic systems.

The following table provides examples of post-synthetic modifications on 2-amino-1,3,4-oxadiazole analogues:

| Starting Material | Reagent(s) | Modification Type | Product | Reference |

| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | 1. Chloroacetyl chloride 2. Ammonium thiocyanate | Acylation followed by cyclization | 2-((5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)imino)thiazolidin-4-one | researchgate.net |

| 2-Amino-1,3,4-oxadiazoles | Alkyl halides under phase transfer conditions | N-Alkylation | N-alkylated-2-amino-1,3,4-oxadiazoles | nih.gov |

| 1,3,4-Oxadiazole | Aryl halides, Copper(II) oxide nanoparticles | C-Arylation | 2-Aryl-1,3,4-oxadiazoles | organic-chemistry.org |

Biological Activities and Pharmacological Potential of 5 Methyl 1,3,4 Oxadiazol 2 Amine Derivatives

Antimicrobial Research

Derivatives of 5-Methyl-1,3,4-oxadiazol-2-amine have been a subject of extensive research for their potential as antimicrobial agents. The unique structural features of the 1,3,4-oxadiazole (B1194373) nucleus contribute to its ability to interact with various biological targets in pathogens.

The antibacterial potential of this compound derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. Research has shown that Schiff base metal chelates derived from this compound exhibit notable inhibitory effects. For instance, studies have demonstrated activity against Streptococcus pneumoniae, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. The enhanced activity of metal complexes compared to the parent ligand is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon chelation, increasing the lipophilicity of the complex and facilitating its penetration through the bacterial cell membrane.

Furthermore, novel quinolone derivatives incorporating the this compound structure have shown potent activity against Gram-positive bacteria such as Streptococcus uberis and Staphylococcus aureus, as well as other pathogens like Clostridium perfringens and Enterococcus faecalis. nih.gov Some 1,3,4-oxadiazole derivatives have demonstrated stronger activity against certain bacterial strains than the reference drug ampicillin. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives This table is for illustrative purposes and combines findings from multiple studies on various derivatives.

In addition to antibacterial effects, derivatives of this compound have been investigated for their antifungal properties. Studies on Schiff base metal complexes have shown efficacy against fungal pathogens such as Aspergillus fumigatus and Candida albicans. nih.gov The mechanism of action is thought to involve the inhibition of essential fungal enzymes or disruption of the fungal cell wall. For example, some derivatives have been found to target the lanosterol-14α-demethylase enzyme, which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov The activity of these compounds highlights their potential for development as broad-spectrum antimicrobial agents. nih.gov

Table 2: Antifungal Activity of this compound Derivatives This table is for illustrative purposes and combines findings from multiple studies on various derivatives.

The emergence of drug-resistant mycobacterial strains, particularly Mycobacterium tuberculosis (Mtb), necessitates the discovery of novel therapeutic agents. Derivatives of 1,3,4-oxadiazol-2-amine (B1211921) have emerged as a promising class of compounds in this area. plos.org An extensive series of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives demonstrated potent activity against drug-susceptible Mtb H37Rv, as well as multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates. nih.govplos.org

Many of these compounds achieved minimum inhibitory concentration (MIC) values as low as ≤ 0.03 µM. nih.govplos.org The mechanism of action for these potent derivatives was identified as the disruption of mycobacterial cell wall biosynthesis through the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govplos.org Importantly, these compounds showed selectivity for mycobacteria and no cross-resistance with existing anti-TB drugs was observed. nih.govplos.org Other studies have also confirmed the potential of 1,3,4-oxadiazole derivatives against Mtb H37Rv and other mycobacterial species like Mycobacterium kansasii. nih.govplos.orgbenthamdirect.com

The 1,3,4-oxadiazole scaffold has been explored for its antiviral potential, although research specifically on this compound derivatives is more limited. General studies on 1,3,4-oxadiazole derivatives have shown a range of antiviral activities. researchgate.net For instance, certain derivatives have been investigated as inhibitors of the Dengue virus (DENV) by targeting the NS5 polymerase, an essential enzyme for viral replication. nih.gov

In other research, 1,3,4-oxadiazole derivatives have been synthesized and tested against the influenza virus, with some compounds showing efficacy comparable to the reference drug amantadine. nih.gov More recently, a novel class of inhibitors based on a 1,3,4-oxadiazole core was identified to target HIV-1 Tat-mediated transcription, a critical step in the viral replication cycle. nih.gov These compounds were effective against both wild-type and drug-resistant HIV-1 strains. nih.gov However, one study that synthesized a series of 2-(3,5-dinitrophenyl)-5-substituted-phenyl-1,3,4-oxadiazoles found no antiviral activity against the Ranikhet Disease Virus (RDV). philarchive.org

Anticancer and Antitumor Research

The search for novel anticancer agents is a cornerstone of medicinal chemistry, and heterocyclic compounds like 1,3,4-oxadiazole derivatives have shown significant promise.

Derivatives of this compound have been the focus of numerous studies to evaluate their cytotoxic effects against various human cancer cell lines. Schiff base metal complexes and other derivatives have demonstrated significant, dose-dependent inhibition of cancer cell growth.

For example, Co(II), Ni(II), and Zn(II) complexes of a Schiff base derived from this compound were evaluated against colon (LoVo) and breast (MCF-7) cancer cell lines, showing IC50 values in the micromolar range. researchgate.net Other research on isatin-oxadiazole hybrids reported potent activity against HeLa (cervical), IMR-32 (neuroblastoma), and MCF-7 (breast) cancer cell lines, with some compounds having IC50 values comparable to the standard anticancer drug, Cisplatin. nih.gov The presence of electron-withdrawing groups, such as halogens, on the isatin (B1672199) ring was found to enhance the cytotoxic activity. nih.gov The proposed mechanism for some of these compounds involves the inhibition of key proteins involved in cancer progression, such as heat shock protein 90 (Hsp90).

Table 3: In Vitro Cytotoxicity of this compound Derivatives This table presents a selection of reported IC50 values from various studies.

Targeting Specific Oncogenic Proteins (e.g., Heat Shock Protein 90)

The aberrant signaling of oncogenic proteins is a hallmark of cancer, making them attractive targets for therapeutic intervention. Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are implicated in cancer progression. nih.govwikipedia.org Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting oncogenic pathways and inducing cancer cell death. wikipedia.org

While direct studies on this compound derivatives as Hsp90 inhibitors are emerging, the broader class of 4,5-diarylisoxazole-based compounds has demonstrated significant promise. acs.org For instance, the compound VER-52296/NVP-AUY922 , a 4,5-diarylisoxazole derivative, is a potent Hsp90 inhibitor with an IC₅₀ of 21 nM in a fluorescence polarization binding assay. acs.org This compound effectively inhibits the proliferation of various human cancer cell lines, with an average GI₅₀ of 9 nM, and promotes the degradation of oncogenic client proteins. acs.org The structural similarities between isoxazoles and oxadiazoles (B1248032) suggest that this compound derivatives could also be developed as effective Hsp90 inhibitors.

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit various enzymes has been a significant area of investigation, with implications for a range of therapeutic applications.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterase inhibitors are critical in the management of neurodegenerative diseases like Alzheimer's disease. Research has shown that 5-aryl-1,3,4-oxadiazol-2-amine derivatives can act as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov A study on a series of these derivatives revealed that most compounds inhibited both enzymes, with a more consistent and potent inhibition of AChE. nih.gov The IC₅₀ values for AChE inhibition ranged from 12.8 to 99.2 µM. nih.gov Notably, the thiadiazole analogue of a 4-pyridyl substituted oxadiazole was the most potent AChE inhibitor. nih.gov For BChE, the inhibitory activity was generally lower, with the most potent compounds being a thiadiazole derivative and a 5-(p-tolyl)-oxadiazole derivative, with IC₅₀ values of 53.05 µM and 89.97 µM, respectively. nih.gov

| Derivative | Target Enzyme | IC₅₀ (µM) |

| 5-(4-Methoxyphenyl)-N-(4-pyridyl)-1,3,4-oxadiazol-2-amine | AChE | 33.9 |

| 5-(p-Tolyl)-N-(4-pyridyl)-1,3,4-oxadiazol-2-amine | AChE | 34.1 |

| 5-(4-Fluorophenyl)-N-(4-pyridyl)-1,3,4-oxadiazol-2-amine | AChE | 38.7 |

| 5-Phenyl-N-(4-pyridyl)-1,3,4-oxadiazol-2-amine | AChE | 40.1 |

| 5-(p-Tolyl)-N-(4-pyridyl)-1,3,4-oxadiazol-2-amine | BChE | 89.97 |

| Thiazole analogue | AChE | 12.8 |

| Thiazole analogue | BChE | 53.05 |

Data sourced from a study on 5-Aryl-1,3,4-oxadiazol-2-amine derivatives. nih.gov

Carbonic Anhydrase II Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. mdpi.comnih.gov While specific studies on this compound derivatives are limited, the broader class of 1,3,4-oxadiazole-bearing sulfonamides has been investigated as carbonic anhydrase inhibitors. mdpi.com For example, a series of 1,3,5-trisubstituted-pyrazolines containing a sulfonamide group showed inhibitory activity against human carbonic anhydrase I (hCA I) and II (hCA II) isoforms, with Ki values in the nanomolar range. nih.gov Given that the sulfonamide moiety is a key pharmacophore for CA inhibition, incorporating it into a this compound scaffold could yield potent and selective CA inhibitors. nih.gov

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) Inhibition

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, making it a validated target for the development of new anti-tuberculosis drugs. nih.govresearchgate.nettandfonline.com A series of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives has demonstrated potent inhibitory activity against Mycobacterium tuberculosis (Mtb) through the inhibition of DprE1. nih.govnih.gov Many of these compounds exhibited minimum inhibitory concentration (MIC) values of ≤ 0.03 µM against both drug-susceptible and drug-resistant Mtb strains, as well as non-tuberculous mycobacteria. nih.govnih.gov The most potent derivatives featured benzylamino or C5-C9 alkylamino substitutions at the 2-amine position of the oxadiazole ring. nih.govnih.gov

| Derivative Type | Target Organism | MIC (µM) |

| N-benzylamino-5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine | M. tuberculosis H37Rv | ≤ 0.03 |

| N-C5-C9 alkylamino-5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine | M. tuberculosis H37Rv | ≤ 0.03 |

| N-benzylamino-5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine | Nontuberculous mycobacteria | ≤ 0.03 |

| N-C5-C9 alkylamino-5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine | Nontuberculous mycobacteria | ≤ 0.03 |

Data represents the most potent compounds from a study on N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives. nih.govnih.gov

Other Enzyme Systems

The inhibitory potential of this compound derivatives extends to other enzyme systems. For instance, certain 5-aryl-1,3,4-oxadiazole derivatives have been identified as dual inhibitors of cholinesterases and β-secretase-1 (BACE-1), an enzyme involved in the production of amyloid-β peptides in Alzheimer's disease. nih.gov Additionally, a derivative of 5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine (B1297543) has been identified as a potent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling and a therapeutic target for autoimmune diseases and B-cell malignancies. acs.org

Anti-inflammatory and Analgesic Research

Derivatives of 1,3,4-oxadiazole have been widely investigated for their anti-inflammatory and analgesic properties. benthamdirect.comresearchgate.netnih.govresearchgate.netmdpi.commdpi.com The replacement of the carboxylic acid group in some nonsteroidal anti-inflammatory drugs (NSAIDs) with a 1,3,4-oxadiazole ring has been shown to retain or even enhance anti-inflammatory activity with potentially reduced gastrointestinal side effects. mdpi.com

In one study, a series of 5-((styrylsulfonyl)methyl)-1,3,4-oxadiazol-2-amine derivatives were synthesized and evaluated for their anti-inflammatory activity. benthamdirect.comresearchgate.net Two compounds, 2-amino-3-chloro-N-(5-(4-methylstyrylsulfonylmethyl)-1,3,4-oxadiazol-2-yl)-propanamide and 3-chloro-N-(5-(4-methylstyrylsulfonylmethyl)-1,3,4-oxadiazol-2-yl)-butanamide , exhibited promising anti-inflammatory activity. benthamdirect.comresearchgate.net Another study on new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles also reported analgesic and anti-inflammatory activities. nih.gov Furthermore, some 2,5-disubstituted 1,3,4-oxadiazoles have shown potent anti-inflammatory effects. ijpsnonline.com

The diverse biological activities of this compound derivatives underscore their potential as a versatile scaffold for the development of new therapeutic agents targeting a range of diseases. Further research is warranted to fully elucidate their mechanisms of action and to optimize their pharmacological profiles for clinical applications.

Neuropharmacological Research

Derivatives of the 1,3,4-oxadiazole nucleus have been extensively investigated for their potential to treat various central nervous system disorders.

The search for novel anticonvulsant agents has led researchers to explore 1,3,4-oxadiazole derivatives, which have shown promising results in preclinical models. These studies often utilize the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to evaluate anticonvulsant efficacy. longdom.orglongdom.org

A series of 1,3,4-oxadiazole derivatives were synthesized and tested for anticonvulsant activity, with several compounds showing significant potential. jddtonline.infolongdom.org One standout compound, 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one, demonstrated potent activity in both MES and scPTZ models, with efficacy greater than the established drugs carbamazepine (B1668303) and ethosuximide. jddtonline.infolongdom.org This compound is thought to exert its effects primarily through interaction with the GABA-A receptor, specifically at the benzodiazepine (B76468) binding site. longdom.org

In another study, newly synthesized 1,3,4-oxadiazole derivatives were evaluated using in-silico docking to the human GABA-A receptor, followed by in-vivo testing. longdom.org Two compounds, C4 and C5, not only had high docking scores but also showed the most significant anticonvulsant activity in both PTZ and MES models when compared to reference drugs. longdom.org Further research highlighted that introducing an amino substituent at the 5-position of the 1,3,4-oxadiazole ring could generate compounds with respectable anticonvulsant effects, as determined by the pentylenetetrazole-induced lethal convulsion test. rroij.com

| Compound ID | Test Model | Result | Reference |

| 5b (6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one) | MES | ED₅₀ = 8.9 mg/kg | longdom.org, jddtonline.info |

| scPTZ | ED₅₀ = 10.2 mg/kg | longdom.org, jddtonline.info | |

| GABA-A Receptor Binding | IC₅₀ = 0.11 μM | longdom.org, jddtonline.info | |

| C4 & C5 | PTZ & MES tests | Most increased in vivo anticonvulsant activity compared to reference drugs. | longdom.org |

| 9 (2-amino-5-(2-phenoxyphenyl)-1,3,4-oxadiazole) | PTZ-induced lethal convulsion | Respectable anticonvulsant activity. | rroij.com |

The 1,3,4-oxadiazole scaffold is also a promising framework for the development of novel antidepressant and anxiolytic agents. Research has shown that derivatives can interact with key neurochemical systems implicated in mood and anxiety disorders. mdpi.comlongdom.org

In vivo studies using the forced swimming test (FST), a common model for screening antidepressant activity, have identified potent 1,3,4-oxadiazole derivatives. mdpi.com One such compound, N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide, exhibited antidepressant effects comparable to the reference drug fluoxetine. mdpi.com This compound's mechanism is linked to its strong binding affinity for the 5-HT1A receptor and its ability to increase serotonin (B10506) (5-HT) concentrations in the brain. mdpi.com

Other studies have focused on glycogen (B147801) synthase kinase 3β (GSK-3β) as a target for antidepressant action. researchgate.netresearchgate.net Two derivatives, 4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol and 3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)phenol, showed potent inhibition of GSK-3β and demonstrated good antidepressant activity in both the tail suspension and forced swimming tests. researchgate.netresearchgate.net

Furthermore, some derivatives developed for other neurological targets have shown secondary anxiolytic effects. The potent anticonvulsant compound 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one also displayed significant anxiolytic activity in the elevated plus maze (EPM) test, likely related to its modulation of the GABA system. jddtonline.infolongdom.org

| Compound ID | Test Model / Target | Result | Reference |

| 10g (N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide) | Forced Swimming Test (FST) | DID = 58.93 (similar to fluoxetine) | mdpi.com |

| 5-HT1A Receptor Binding | Kᵢ = 1.52 nM | mdpi.com | |

| 8 (4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol) | FST & Tail Suspension Test | Good antidepressant activity. | researchgate.net, researchgate.net |

| GSK-3β Inhibition | Docking Score = -7.800 kcal/mol | researchgate.net, researchgate.net | |

| 3 (3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)phenol) | FST & Tail Suspension Test | Good antidepressant activity. | researchgate.net, researchgate.net |

| GSK-3β Inhibition | Docking Score = -7.800 kcal/mol | researchgate.net, researchgate.net | |

| 5b (6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one) | Elevated Plus Maze (EPM) | Significant anxiolytic activity. | jddtonline.infolongdom.org |

GPR88 is an orphan G-protein-coupled receptor highly expressed in the striatum, making it a promising therapeutic target for psychiatric and basal ganglia-associated disorders. mdpi.com While synthetic agonists for GPR88 have been developed, current research literature available through targeted searches does not establish a direct link between GPR88 agonism and derivatives of this compound. The known GPR88 agonists are primarily based on different chemical scaffolds. mdpi.comnih.gov

Other Biological Activities

Beyond neuropharmacology, the 1,3,4-oxadiazole nucleus has been explored for a variety of other therapeutic applications.

Reviews of the pharmacological activities of 1,3,4-oxadiazoles sometimes list antiallergic activity as a potential property of this class of compounds. longdom.orglongdom.org However, based on conducted searches, specific research studies and detailed findings on the antiallergic potential of this compound derivatives are not prevalent in the current scientific literature.

The 1,3,4-oxadiazole core is a structural component of known antihypertensive agents, indicating its potential in cardiovascular medicine. mdpi.com The drug tiodazosin, for instance, is an antihypertensive medication that contains the 1,3,4-oxadiazole ring. Its mechanism involves blocking adrenergic receptors, which leads to the relaxation of vascular smooth muscles. mdpi.com

Research into newer derivatives continues to show promise. A review highlighted that certain (4-[3-acetyl-5-(pyridine-3-yl)-2,3-dihydro-1,3,4-oxadiazole-2-yl]phenyl acetate) derivatives possess considerable antihypertensive activity. longdom.orglongdom.org This suggests that the 1,3,4-oxadiazole scaffold remains a viable starting point for the design of new antihypertensive drugs.

| Compound Class | Finding | Reference |

| (4-[3-acetyl-5-(pyridine-3-yl)-2,3-dihydro-1,3,4-oxadiazole-2-yl]phenyl acetate) derivatives | Found to possess considerable antihypertensive activity. | longdom.org, longdom.org |

| Tiodazosin | Marketed antihypertensive drug containing a 1,3,4-oxadiazole ring. |

Antioxidant Properties and Oxidative Stress Mitigation

Derivatives of this compound have emerged as a significant class of compounds with notable antioxidant capabilities. Research has demonstrated their potential to scavenge free radicals and mitigate oxidative stress through various mechanisms, highlighting the therapeutic promise of the 1,3,4-oxadiazole scaffold. mdpi.comnih.gov

A study focusing on a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives reported their efficacy as antioxidant agents. openmedicinalchemistryjournal.com The antioxidant activities were evaluated, and it was found that several of the synthesized compounds exhibited significant potential in this regard. openmedicinalchemistryjournal.com Similarly, another series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives demonstrated considerable radical scavenging activity. rsc.orgmdpi.com The antioxidant potential of these compounds was assessed using established methods such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging assays. rsc.orgmdpi.com

Notably, compounds featuring an electron-donating substituent, such as a hydroxyl group, on the aromatic ring showed enhanced antioxidant effects. rsc.orgmdpi.com For instance, compounds 6a and 6e in one study, which both contain a hydroxyl group at the para position, displayed dominant DPPH radical scavenging activity with IC₅₀ values of 14.9 and 15.0 µg/mL, respectively. rsc.orgmdpi.com In another study, compounds 6e (2-(5-((3-Chloro-4-fluorophenylamino)methyl)-1,3,4-oxadiazol-2-yl)phenol) and 6c also showed promising DPPH free radical scavenging activity, with IC₅₀ values of 15.09 and 19.02 µM, respectively. acs.org

Further research into 2,5-disubstituted-1,3,4-oxadiazole derivatives incorporating a flurbiprofen (B1673479) moiety has also revealed significant antioxidant potential. sigmaaldrich.com The evaluation of these compounds through DPPH, hydroxyl (OH), nitric oxide (NO), and iron chelation assays confirmed their ability to decrease oxidative stress. sigmaaldrich.com The derivative Ox-6f , which contains a 4-chlorophenyl moiety, was identified as the most potent, with an 80.23% radical scavenging potential in the DPPH assay at a concentration of 100 µg/mL and an IC₅₀ value of 27.32 µg/mL in the nitric oxide radical scavenging assay. sigmaaldrich.com

A separate investigation into 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones and their S-alkylated derivatives uncovered their protective effects against oxidative stress. researchgate.net Certain derivatives, particularly those with methyl substitution on the indole (B1671886) ring and propyl, butyl, or benzyl (B1604629) substitution on the sulfhydryl group, were found to protect Friedreich's ataxia fibroblasts from the effects of glutathione (B108866) depletion. researchgate.net Two of the active compounds from this series also demonstrated the ability to increase the survival of Caenorhabditis elegans subjected to juglone-induced oxidative stress. researchgate.net

The mechanism underlying the antioxidant activity of these oxadiazole derivatives is often attributed to their chemical structure, which can stabilize and delocalize free radicals. rsc.org The presence of both aromatic rings and the 1,3,4-oxadiazole moiety can contribute to the resonance stabilization of the resulting phenoxyl radical. rsc.org

Table 1: Antioxidant Activity of Selected this compound Derivatives

| Compound | Type of Assay | IC₅₀ Value | Reference |

|---|---|---|---|

| 5-((2-((4-hydroxybenzylidene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol (6a) | DPPH Radical Scavenging | 14.9 µg/mL | rsc.orgmdpi.com |

| 5-((2-((4-hydroxy-3-methoxybenzylidene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol (6e) | DPPH Radical Scavenging | 15.0 µg/mL | rsc.orgmdpi.com |

| 2-(5-((3-Chloro-4-fluorophenylamino)methyl)-1,3,4-oxadiazol-2-yl)phenol (6e) | DPPH Radical Scavenging | 15.09 µM | acs.org |

| 2-(5-((4-Fluorophenylamino)methyl)-1,3,4-oxadiazol-2-yl)phenol (6c) | DPPH Radical Scavenging | 19.02 µM | acs.org |

| 2-((2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoyl)oxy)-N-(4-chlorophenyl)-2-((5-((2-(2-fluoro-[1,1'-biphenyl]-4-yl)propyl)thio)-1,3,4-oxadiazol-2-yl)thio)acetamide (Ox-6f) | Nitric Oxide Radical Scavenging | 27.32 µg/mL | sigmaaldrich.com |

Potential in Tissue Regenerative Applications

While direct research on the tissue regenerative capabilities of this compound derivatives is not extensively documented, their established antioxidant and anti-inflammatory properties suggest a potential role in creating a favorable environment for tissue repair and protection. rsc.orgresearchgate.netnih.gov The processes of inflammation and oxidative stress are intrinsically linked to tissue damage and the subsequent healing process. nih.gov

A key aspect of tissue repair is the function of fibroblasts, which are responsible for synthesizing the extracellular matrix. Oxidative stress can impair fibroblast function and viability, thereby hindering the healing process. Research has shown that certain 1,3,4-oxadiazole derivatives can exert protective effects on these crucial cells. For instance, a study demonstrated that some derivatives could protect normal lung fibroblasts (MRC-5) against oxidative stress induced by hydrogen peroxide. rsc.org This protective capacity is vital for maintaining the cellular machinery required for effective tissue remodeling and repair.

Furthermore, the anti-inflammatory activity of 1,3,4-oxadiazole derivatives is well-documented. mdpi.comnih.govhumanjournals.com Inflammation is a necessary component of the initial phase of wound healing; however, chronic or excessive inflammation can lead to further tissue damage and impede regeneration. nih.gov By modulating the inflammatory response, these compounds could potentially limit secondary damage and promote a more efficient transition to the proliferative and remodeling phases of tissue repair. For example, various 1,3,4-oxadiazole derivatives have been shown to possess significant anti-inflammatory activity in preclinical models. nih.govhumanjournals.com

Structure Activity Relationship Sar Studies of 5 Methyl 1,3,4 Oxadiazol 2 Amine Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 1,3,4-oxadiazole (B1194373) derivatives can be significantly modulated by altering the substituents at various positions on the heterocyclic ring and its associated moieties. The nature, size, and electronic properties of these substituents play a pivotal role in the molecule's interaction with its target, thereby affecting its potency and selectivity.

The substituent at the 5-position of the 1,3,4-oxadiazol-2-amine (B1211921) core is a primary determinant of its pharmacological activity. Research has shown that modifications at this site can lead to substantial changes in efficacy across different therapeutic areas.

For instance, in the development of anticancer agents, a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues were evaluated against a panel of human cancer cell lines. nih.gov The study revealed that the nature of the group at the 5-position was critical for cytotoxicity. Derivatives with a simple ethyl group at this position showed moderate activity, whereas the introduction of aromatic and heteroaromatic rings led to a significant increase in potency. Notably, a compound bearing a 4-chlorophenyl group at the 5-position demonstrated potent activity against several cancer cell lines. Conversely, replacing the phenyl ring with a furan moiety tended to decrease the anticancer activity. nih.gov

In the context of antimicrobial activity, studies have indicated that aryl groups at the 5-position are beneficial. One study found that a 5-(4-hydroxyphenyl) derivative exhibited strong inhibitory activity against M. tuberculosis H37Rv and was also effective against drug-resistant strains. mdpi.com Further research has highlighted that the presence of halogen substituents on an aryl ring at the 5-position can enhance analgesic and anti-inflammatory effects. mdpi.com The analysis of 5-bromobenzofuran-oxadiazole compounds also revealed that the presence of the 5-bromo moiety on the benzofuran ring (part of the C5 substituent) resulted in higher binding affinity to the target enzyme compared to unsubstituted analogues. mdpi.com

| Compound ID | Substituent at 5-Position | Observed Activity Trend | Reference |

|---|---|---|---|

| 4f | Ethyl | Moderate anticancer activity. | nih.gov |

| 4r | 4-Chlorophenyl | Potent anticancer activity. | nih.gov |

| 4v | 2-Furyl | Reduced anticancer activity compared to aryl substituents. | nih.gov |

Substitution on the 2-amino group of the 1,3,4-oxadiazole ring is another critical strategy for modulating biological activity. The amino group can serve as a hydrogen bond donor, and its substitution can alter the molecule's polarity, lipophilicity, and ability to interact with target receptors.

In studies of anticancer agents, N-aryl substitution was found to be a key feature for cytotoxicity. nih.gov The electronic properties of the substituent on the N-aryl ring played a significant role. For example, attaching an electron-donating group like a methyl group at the para-position of the phenyl ring was generally favorable for activity. In contrast, substitution with electron-withdrawing groups like bromine at the same position resulted in varied effects depending on the substituent at the 5-position. A 2,4-dimethylphenyl substitution on the amine moiety also yielded compounds with high potency. nih.gov

Another study focused on cholinesterase inhibitors explored the effects of attaching long alkyl chains to the 2-amino group of 5-aryl-1,3,4-oxadiazoles. mdpi.com These N-dodecyl derivatives were designed to interact with specific regions of the enzyme active site. The results indicated that these long-chain substitutions conferred moderate dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com This demonstrates that large lipophilic groups on the amine nitrogen can be tailored to target specific enzymes.

| Compound ID | Substituent on Amine Moiety | Observed Activity Trend | Reference |

|---|---|---|---|

| 4r | 4-Methylphenyl | Potent activity. | nih.gov |

| 4t | 4-Bromophenyl | Maintained good activity. | nih.gov |

| 4u | 2,4-Dimethylphenyl | Potent activity. | nih.gov |

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the compound's biological activity or pharmacokinetic profile. The 1,3,4-oxadiazole ring is frequently employed as a bioisostere for amide and ester groups. nih.gov This replacement can enhance metabolic stability and improve oral bioavailability by replacing the easily hydrolyzable amide/ester linkage with a more robust heterocyclic ring. nih.gov

The 1,3,4-oxadiazole core itself can also be replaced by other five-membered heterocycles to probe the importance of the ring's electronic and structural features. For example, in the development of cholinesterase inhibitors, a 1,3,4-thiadiazole analogue was synthesized as a bioisostere of the corresponding 1,3,4-oxadiazole. mdpi.com This replacement of the ring oxygen with a sulfur atom led to the most potent inhibitor in the series, highlighting the significant impact of this subtle structural change on target interaction. mdpi.com

Furthermore, the replacement of an isomeric 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole has been shown to result in compounds with higher polarity and reduced metabolic degradation. rsc.org However, this particular bioisosteric switch also led to a significant reduction in affinity for the CB2 receptor, indicating that while pharmacokinetic properties may be improved, the precise geometry and electronic distribution of the heterocyclic core are crucial for maintaining target potency. rsc.org

Elucidation of Pharmacophoric Requirements

Based on extensive SAR studies, a general pharmacophore model for biologically active 1,3,4-oxadiazol-2-amine derivatives can be proposed. A pharmacophore defines the essential structural features and their spatial arrangement required for a molecule to interact with a specific biological target.

For many activities, the key pharmacophoric features include:

The 1,3,4-oxadiazole core: This acts as a central, rigid scaffold that correctly orients the substituents for optimal interaction with the target. Its hydrogen bond accepting capacity (via the ring nitrogen and oxygen atoms) is also crucial. mdpi.com

A substituent at the 5-position: This is often a key recognition element. An aromatic or heteroaromatic ring at this position is frequently required for high potency. The substituents on this ring (e.g., halogens, hydroxyl groups) can further fine-tune the activity by engaging in specific interactions like hydrogen bonding or halogen bonding. nih.govmdpi.com

A substituted 2-amino group: The N-H group often acts as a critical hydrogen bond donor. The substituent on the nitrogen (e.g., an aryl group or a long alkyl chain) typically occupies a hydrophobic pocket in the target's active site, contributing significantly to the binding affinity. mdpi.comnih.gov

Molecular docking studies have helped to visualize these interactions. For instance, in the inhibition of cholinesterases, the N-dodecyl group of an N-substituted 5-aryl-1,3,4-oxadiazol-2-amine was shown to block the entrance to the enzyme's gorge, while the oxadiazole core and its aryl substituent interact with key amino acid residues within the active site. mdpi.com Similarly, in silico studies of benzofuran-1,3,4-oxadiazoles as inhibitors of M. tuberculosis Pks13 showed that the oxadiazole scaffold was essential for establishing significant binding energies within the enzyme's active site. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models help in understanding the physicochemical properties that govern the activity and in predicting the potency of novel compounds.

A 3D-QSAR study was conducted on a series of 1,3,4-oxadiazol-2-one derivatives, which are structurally analogous to 2-amino-1,3,4-oxadiazoles, to understand their inhibitory activity against fatty acid amide hydrolase (FAAH). mdpi.com This study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models.

The resulting models were statistically robust, with good internal and external validation parameters. mdpi.com

CoMFA Model: This model yielded a cross-validated q² of 0.61 and a non-cross-validated r² of 0.98. The steric and electrostatic fields contributed 54.1% and 45.9%, respectively, indicating that both the shape and electronic properties of the molecules are nearly equally important for their inhibitory activity. mdpi.com

CoMSIA Model: This model showed a q² of 0.64 and an r² of 0.93. It provided a more detailed picture, with contributions from electrostatic (34.6%), steric (23.9%), hydrogen bond donor (23.4%), and hydrogen bond acceptor (18.0%) fields. mdpi.com

The contour maps generated from these models provided insights for structural optimization. The steric maps suggested that bulky, high-volume groups are preferred on the side of the molecule opposite the 1,3,4-oxadiazol-2-one moiety, implying that adding larger aromatic rings in this region could enhance binding affinity. mdpi.com The electrostatic maps indicated areas where positive or negative potentials would be favorable, guiding the placement of electron-donating or electron-withdrawing groups to improve interactions with the FAAH active site.

| Model | q² (Cross-validated) | r² (Non-cross-validated) | Field Contributions | Reference |

|---|---|---|---|---|

| CoMFA | 0.61 | 0.98 | Steric (54.1%), Electrostatic (45.9%) | mdpi.com |

| CoMSIA | 0.64 | 0.93 | Electrostatic (34.6%), Steric (23.9%), H-bond Donor (23.4%), H-bond Acceptor (18.0%) | mdpi.com |

Computational Chemistry and Molecular Modeling in 5 Methyl 1,3,4 Oxadiazol 2 Amine Research

Density Functional Theory (DFT) Studies for Electronic and Structural Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 5-methyl-1,3,4-oxadiazol-2-amine and its derivatives, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and spectroscopic profiles.

Researchers utilize DFT with various functionals, such as B3LYP and M06-2X, and basis sets like 6-311++G(d,p) to obtain comprehensive information on structural features. acs.org These calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For instance, studies on related oxadiazole structures have shown good coherence between DFT-calculated and experimentally determined geometric parameters. researchgate.net

Furthermore, DFT is instrumental in analyzing the electronic properties of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. mdpi.com A smaller energy gap suggests higher reactivity. These calculations also help in understanding charge distribution and molecular electrostatic potential, which are vital for predicting how the molecule will interact with biological targets.

| Parameter | Significance | Typical Application in this compound Research |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure of the molecule. | Comparison with experimental structures, input for docking simulations. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | Assessing the molecule's potential for chemical reactions and electronic transitions. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and identifies electrophilic and nucleophilic sites. | Predicting sites for non-covalent interactions with target proteins. |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra. | Confirming the structure and functional groups of the synthesized compound. acs.org |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein.

Prediction of Binding Modes and Affinities

Docking simulations can identify the most likely binding pose of a ligand within the active site of a target protein. This information is crucial for understanding the mechanism of action. The simulations generate a docking score, which is an estimate of the binding affinity (e.g., in kcal/mol). Lower docking scores generally indicate stronger binding. For example, in studies of oxadiazole derivatives as potential enzyme inhibitors, docking scores have been used to rank compounds and prioritize them for synthesis and biological testing. researchgate.netnih.gov

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's binding pocket. ctu.edu.vn For instance, the nitrogen atoms of the 1,3,4-oxadiazole (B1194373) ring are often involved in hydrogen bonding with receptor residues. nih.gov

Analysis of Non-Covalent Interactions at Binding Sites

A detailed analysis of the non-covalent interactions is essential for understanding the stability of the ligand-protein complex. These interactions, though weaker than covalent bonds, collectively contribute significantly to the binding affinity.

Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots are computational tools used to visualize and quantify these interactions. spbu.ru Studies on oxadiazole systems have highlighted the importance of interactions like π-π stacking between the oxadiazole ring and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site. spbu.ru The analysis of these interactions can guide the optimization of the ligand structure to enhance its binding potency.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the protein, and the stability of their complex.

By running MD simulations of the docked complex, researchers can assess whether the initial binding pose is stable over time. These simulations can reveal changes in the ligand's conformation and its interactions with the protein, providing a more realistic representation of the binding event. This is particularly important for flexible molecules like derivatives of this compound.

In Silico ADME/Tox Predictions and Profiling

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction tools are increasingly used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. nih.gov

These tools can predict a range of properties, including:

Absorption: Parameters like intestinal absorption and permeability are predicted. nih.gov

Distribution: Predictions include plasma protein binding and brain-blood barrier penetration. researchgate.net

Metabolism: The potential for metabolism by cytochrome P450 enzymes is assessed. researchgate.net

Excretion: Properties related to the elimination of the compound from the body are estimated.

By predicting these properties for this compound and its derivatives, researchers can identify potential liabilities early on and modify the chemical structure to improve its drug-like properties. asianpubs.org For example, adherence to guidelines like Lipinski's Rule of Five is often assessed to gauge oral bioavailability. nih.gov

| ADME Parameter | Significance in Drug Discovery |

|---|---|

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Penetration | Indicates whether the compound can cross into the central nervous system. |

| Cytochrome P450 (CYP) Inhibition | Assesses the potential for drug-drug interactions. |

| Plasma Protein Binding (PPB) | Influences the distribution and availability of the free drug. |

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is much faster and more cost-effective than high-throughput experimental screening.

In the context of this compound, virtual screening can be used to explore a wide range of derivatives by computationally generating a library of related structures and then docking them into the target protein's active site. ctu.edu.vn The top-scoring compounds can then be synthesized and tested experimentally.

Once a "hit" compound is identified, lead optimization strategies are employed to improve its potency, selectivity, and ADME properties. Computational methods play a crucial role in this process. For example, a scaffold hopping strategy might be used to replace parts of the molecule while retaining key binding interactions, potentially leading to a more potent and safer drug candidate. acs.org Structure-activity relationship (SAR) studies, guided by computational predictions, help in understanding how modifications to the chemical structure affect its biological activity. nih.gov

Preclinical Pharmacological and Toxicological Research Methodologies Excluding Dosage/administration

In Vitro Pharmacological Evaluation Methods

In vitro studies are fundamental to the initial characterization of a compound's pharmacological properties, offering insights into its mechanism of action at a molecular and cellular level. These methods are typically high-throughput and provide a basis for further in vivo testing.

Cell-Based Assays for Target Engagement

Cell-based assays are instrumental in determining whether a compound interacts with its intended biological target within a cellular context. For derivatives of the 1,3,4-oxadiazole (B1194373) scaffold, which are known to exhibit a wide range of biological activities including anticancer effects, cell-based assays are a primary screening tool. A common approach is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses cell viability and proliferation. In studies involving novel 1,3,4-oxadiazole derivatives, various human cancer cell lines are utilized to determine cytotoxic potential.